1-(2-Morpholino-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-yl)urea
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Description
1-(2-Morpholino-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-yl)urea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of urea derivatives that have shown promising results in the treatment of various diseases.
Scientific Research Applications
Chemical Synthesis and Evaluation
A series of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas were synthesized to assess their antiacetylcholinesterase activity. These compounds, designed to optimize the spacer length linking pharmacophoric moieties, showed that a linear ethoxyethyl chain can substitute the previously used 4-piperidinylethyl spacer while maintaining high inhibitory activities. The optimal chain length was found to be five methylene groups, facilitating efficient interaction between pharmacophoric units and enzyme hydrophobic binding sites. Interestingly, substituting the benzyl group attached to the basic nitrogen with a cyclohexyl group suggested that an aromatic residue is not essential for activity (J. Vidaluc et al., 1995).
Antimicrobial Activity
A new series of aliphatic thiourea and various aryl urea compounds incorporating 1,3,5-s-triazine moiety were synthesized and evaluated for their in vitro antibacterial and antifungal activities. The synthesis involved the reaction of cyanuric chloride with thiophene-2-ethyl thiourea, followed by treatment with morpholine to produce compounds with potential antimicrobial properties. The synthesized compounds were structurally confirmed and showed varying degrees of antimicrobial efficacy against different microorganisms (Akshay D. Desai et al., 2007).
Molecular Interaction Studies
In a study exploring urea and thiourea solvates, solvents like 1,4-dioxane and morpholine were used to synthesize solvates of urea and thiourea. The structural analysis revealed the tendency of urea to form rigid hydrogen bond systems, contrasting with the more flexible sulfur acceptor in thiourea, which allows for a variety of three-dimensional packing patterns. This research contributes to understanding the molecular interactions and packing principles of urea and thiourea solvates, offering insights into their potential applications in various fields (Christina Taouss et al., 2013).
properties
IUPAC Name |
1-(2-morpholin-4-yl-2-thiophen-3-ylethyl)-3-thiophen-2-ylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S2/c19-15(17-14-2-1-8-22-14)16-10-13(12-3-9-21-11-12)18-4-6-20-7-5-18/h1-3,8-9,11,13H,4-7,10H2,(H2,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSVMZGOSZMXELH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)NC2=CC=CS2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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